molecular formula C13H22N4O B7926252 (S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide

Cat. No.: B7926252
M. Wt: 250.34 g/mol
InChI Key: TYJULGRBYMULHC-LBPRGKRZSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide is a synthetic organic compound with potential applications in various scientific fields Its structure includes an amino group, an isopropyl group, a methyl group, and a pyrazinylmethyl group attached to a butyramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazinylmethyl intermediate: This step involves the reaction of pyrazine with a suitable alkylating agent to introduce the pyrazinylmethyl group.

    Introduction of the butyramide backbone: The pyrazinylmethyl intermediate is then reacted with a butyramide precursor under appropriate conditions to form the desired butyramide structure.

    Addition of the isopropyl and methyl groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide: The enantiomer of the compound, which may have different biological activities.

    2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide: The racemic mixture, which contains both enantiomers.

    2-Amino-3-methyl-N-pyrazin-2-ylmethyl-butyramide: A similar compound lacking the isopropyl group.

Uniqueness

(S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide is unique due to its specific stereochemistry and functional group arrangement This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-propan-2-yl-N-(pyrazin-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-9(2)12(14)13(18)17(10(3)4)8-11-7-15-5-6-16-11/h5-7,9-10,12H,8,14H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJULGRBYMULHC-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=NC=CN=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=NC=CN=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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